molecular formula C21H17ClO4 B7543219 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate

1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate

Cat. No.: B7543219
M. Wt: 368.8 g/mol
InChI Key: YODDEGMAROPJGV-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate is an organic compound that belongs to the class of furan carboxylates. This compound is characterized by the presence of a furan ring substituted with a carboxylate group, an acetylphenyl group, and a chlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate typically involves the esterification of 5-(4-acetylphenyl)furan-2-carboxylic acid with 1-(2-chlorophenyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to a reduction in inflammation. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)ethyl 5-(4-methylphenyl)furan-2-carboxylate: Similar structure but with a methyl group instead of an acetyl group.

    1-(2-Chlorophenyl)ethyl 5-(4-hydroxyphenyl)furan-2-carboxylate: Similar structure but with a hydroxy group instead of an acetyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the acetyl group, for example, may enhance its ability to interact with certain biological targets compared to its methyl or hydroxy analogs.

Properties

IUPAC Name

1-(2-chlorophenyl)ethyl 5-(4-acetylphenyl)furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO4/c1-13(23)15-7-9-16(10-8-15)19-11-12-20(26-19)21(24)25-14(2)17-5-3-4-6-18(17)22/h3-12,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDEGMAROPJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)OC(=O)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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